molecular formula C6H12FNS B1470310 (4-Fluorothian-4-yl)methanamine CAS No. 1262407-69-1

(4-Fluorothian-4-yl)methanamine

Cat. No. B1470310
M. Wt: 149.23 g/mol
InChI Key: MEFCXSREFQLQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1. Biased Agonists of Serotonin Receptors

The derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which include (4-Fluorothian-4-yl)methanamine, have been identified as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibit a high affinity for the 5-HT1A receptor and significant selectivity over other receptors. They have shown potential as antidepressant drug candidates, with promising results in signal transduction assays and in vivo studies, demonstrating robust antidepressant-like activity (Sniecikowska et al., 2019).

2. Transfer Hydrogenation Reactions

Research on (4-Phenylquinazolin-2-yl)methanamine, a compound closely related to (4-Fluorothian-4-yl)methanamine, reveals its application in transfer hydrogenation reactions. These compounds, when reacted with ruthenium complexes, achieve high conversion rates and turnover frequency values in the transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).

3. Novel Compounds Synthesis and Characterization

A novel 1,3-Dithiolane Compound related to (4-Fluorothian-4-yl)methanamine has been synthesized and characterized, providing insights into new chemical structures and properties. Such studies are crucial for advancing the understanding of chemical interactions and potential applications in various fields (Zhai Zhi-we, 2014).

4. Photophysical Properties and Electron Transfer

Studies on (anthracen-9-yl)methanamines, which share structural similarities with (4-Fluorothian-4-yl)methanamine, have explored their photophysical properties. These compounds exhibit intramolecular photoinduced electron transfer leading to quenching of excited states, with implications for their use in photochemical reactions and materials science (Mathew et al., 2020).

Safety And Hazards

There is no specific safety and hazard information available for “(4-Fluorothian-4-yl)methanamine”. However, it is not intended for human or veterinary use and is for research use only1.


Future Directions

There is no specific information available on the future directions of “(4-Fluorothian-4-yl)methanamine”. However, as a synthetic compound, it may have potential applications in various fields of research1.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

(4-fluorothian-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNS/c7-6(5-8)1-3-9-4-2-6/h1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFCXSREFQLQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorothian-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluorothian-4-yl)methanamine
Reactant of Route 2
(4-Fluorothian-4-yl)methanamine
Reactant of Route 3
(4-Fluorothian-4-yl)methanamine
Reactant of Route 4
(4-Fluorothian-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(4-Fluorothian-4-yl)methanamine
Reactant of Route 6
(4-Fluorothian-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.